3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate
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Overview
Description
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the benzoxazole ring, along with a dimethylcarbamate moiety
Preparation Methods
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the fluorobenzyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and appropriate temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate can be compared with other benzoxazole derivatives and fluorobenzyl compounds. Similar compounds include:
3-(2-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl ethylcarbamate: This compound has an ethylcarbamate moiety instead of a dimethylcarbamate moiety, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H15FN2O3 |
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Molecular Weight |
314.31 g/mol |
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H15FN2O3/c1-20(2)17(21)22-12-7-8-13-15(19-23-16(13)10-12)9-11-5-3-4-6-14(11)18/h3-8,10H,9H2,1-2H3 |
InChI Key |
GAFADFLGZHXIPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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